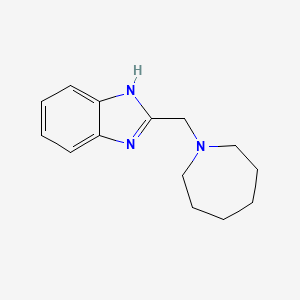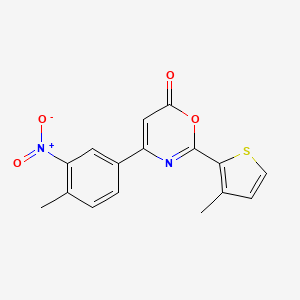![molecular formula C19H22N2O5 B5881948 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been investigated in various studies. In
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is its specificity towards certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide and its potential applications in various fields of research.
Métodos De Síntesis
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is synthesized using a specific method that involves the reaction of 3,4-dimethoxybenzaldehyde with N-(2-phenoxybutanoyl)imidoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. This synthesis method has been optimized in various studies to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of this compound is in the study of protein-protein interactions. 3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can be used as a chemical probe to identify and study protein-protein interactions in complex biological systems. It has also been used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-15(25-14-8-6-5-7-9-14)19(22)26-21-18(20)13-10-11-16(23-2)17(12-13)24-3/h5-12,15H,4H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZEGQKZALNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)



![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)